molecular formula C8H8N2 B046088 7-methyl-1H-indazole CAS No. 3176-66-7

7-methyl-1H-indazole

Cat. No. B046088
CAS RN: 3176-66-7
M. Wt: 132.16 g/mol
InChI Key: RLAZPAQEVQDPHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives like 7-methyl-1H-indazole, can be achieved through various methods. A practical, metal-free synthesis approach involves the conversion of o-aminobenzoximes to 1H-indazoles using methanesulfonyl chloride and triethylamine, offering a mild alternative to traditional methods and yielding the products in good to excellent yields (Counceller et al., 2008). Another strategy involves the Cu(OAc)2-catalyzed N-N bond formation, utilizing oxygen as the terminal oxidant, to efficiently synthesize 1H-indazoles from 2-aminobenzonitriles and various organometallic reagents (Chen et al., 2016).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including those substituted at the 7th position, is critical in determining their interaction with biological targets. The crystal structure of 7-methoxy-1H-indazole, for example, reveals that the methoxy group lies in the plane of the indazole system, with specific intermolecular hydrogen-bonding interactions contributing to its crystalline arrangement (Sopková-de Oliveira Santos et al., 2002). This structural information is crucial for understanding the biological activity of 7-substituted indazoles.

Chemical Reactions and Properties

Indazole derivatives undergo a variety of chemical reactions, reflective of their rich chemistry. The reactivity of these compounds can be significantly influenced by substituents on the indazole ring. For instance, the synthesis of novel 7-alkynylindazole derivatives via Pd/C–PPh3–CuI catalyzed Sonogashira coupling highlights the versatility of indazole chemistry and its potential for functionalization (Soodamani et al., 2014).

Scientific Research Applications

  • Synthetic Chemistry

    • Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating.
  • Medicinal Chemistry

    • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules .
    • They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
    • They possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
  • Pharmacology

    • Indazole derivatives have been found to have a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
    • They have also been used as inhibitors of protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase .
  • Biological Probes

    • Indazole-containing compounds have been used as biological probes . These are substances that scientists use to study biological processes, as they can bind to or interact with specific molecules within a cell and help to visualize and understand cellular processes.
  • Synthesis of Imidazolines

    • 7-Methyl-1H-indazole can be used for the synthesis of 2-[(Heteroaryl)methyl]imidazolines, which have activities at α1- and α2-adrenoceptors . Adrenoceptors are a type of protein found in various parts of the body, including the heart, lungs, and blood vessels. They respond to adrenaline and noradrenaline and play a key role in the body’s response to stress.
  • Antihypertensive Agents

    • Indazole-containing compounds have been used as antihypertensive agents . These are medications that lower blood pressure. They’re used to treat hypertension (high blood pressure), which is a risk factor for heart disease and stroke.
  • Protein Kinase Inhibitors

    • Indazole derivatives have been used as protein kinase inhibitors for the treatment of cancer .
    • Many researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases .
    • A number of anticancer drugs with an indazole core are commercially available, e.g., axitinib, linifanib, niraparib, and pazopanib .
    • Indazole derivatives are applied for the targeted treatment of lung, breast, colon, and prostate cancers .
  • Antidepressant Agents

    • Indazole-containing compounds have been used as antidepressant agents .
    • These compounds can affect the balance of certain chemicals in the brain, which can help to alleviate the symptoms of depression .
  • Anti-Inflammatory Agents

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Synthesis of Heterocycles

    • The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .
    • Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .

Safety And Hazards

The safety information for 7-Methyl-1H-indazole includes a GHS07 pictogram, a warning signal word, and hazard statement H302 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

Indazole-containing derivatives have a broad range of biological properties and are widely present in numerous commercially available drugs . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

7-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAZPAQEVQDPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356241
Record name 7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H-indazole

CAS RN

3176-66-7
Record name 7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
C Foces-Foces - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The secondary structure in the title compound, C8H8N2, consists of infinite helical chains formed by molecules linked by N—H⋯ N hydrogen bonds. Neighbouring chains are …
Number of citations: 12 scripts.iucr.org
N Cankařová, J Hlaváč, V Krchňák - Organic Preparations and …, 2010 - Taylor & Francis
… Under the same conditions, with 7-methyl-1H-indazole-5-carbaldehyde (R 1 = CHO, R 2 = Me) the ratio of the N(2) protected indazole, increased albeit in the same combined yield (66%…
Number of citations: 28 www.tandfonline.com
S Yagi, T Haraguchi, T Akitsu - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
The title azo compound, C16H16N4, was synthesized from 2,6-dimethylaniline. The diazenyl group adopts a trans (E) conformation, with an N=N bond length of 1.265 (4) Å. The …
Number of citations: 4 scripts.iucr.org
A Khare, V Narayan, AK Pandey, AK Singh… - Journal of the Indian …, 2021 - Elsevier
The current literature presents a systematic theoretical and experimental comparison of (E)-3-[(2,6-dimethylphenyl)diazenyl-7-methyl-1H-indazole employing the DFT/B3LYP approach …
Number of citations: 0 www.sciencedirect.com
RO Cann, CPH Chen, Q Gao, RL Hanson… - … Process Research & …, 2012 - ACS Publications
… The cake was dried by vacuum suction on the filter for ∼1 h and was further dried under vacuum (40 C, 25 mmHg) to afford 7-methyl-1H-indazole-5-carbaldehyde, 18, (5.84 kg, 90.3% …
Number of citations: 15 pubs.acs.org
J Saczewski, A Hudson, M Scheinin… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 2-[(heteroaryl)methyl]imidazolines was synthesized and tested for their activities at α 1 - and α 2 -adrenoceptors and imidazoline I 1 and I 2 receptors. The most active 2-[(…
Number of citations: 12 www.sciencedirect.com
BM Vincent, JB Langlois, R Srinivas, AK Lancaster… - Cell chemical …, 2016 - cell.com
To cause disease, a microbial pathogen must adapt to the challenges of its host environment. The leading fungal pathogen Candida albicans colonizes nutrient-poor bodily niches, …
Number of citations: 40 www.cell.com
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
… Bromo-7-methyl-1H-indazole (24). The title compound was prepared according to the general procedure. White solid (52 mg, 98%): mp 206–212 C; Purification (hexanes/EtOAc = 70:30…
Number of citations: 2 www.sciencedirect.com
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
… A solution of 5-bromo-7-methyl-1H-indazole 37a (200 mg, 0.948 mmol) in DMF (4.00 mL, ratio: 2.00) was treated with NaH (60% dispersion in mineral oil) (45.5 mg, 1.14 mmol) and …
Number of citations: 17 pubs.acs.org
KD Freeman-Cook, P Amor, S Bader… - Journal of medicinal …, 2012 - ACS Publications
… (15) Acid-mediated deprotection, followed by coupling with 7-methyl-1H-indazole-5-carboxylic acid, or alternate carboxylic acid derivatives provided the final compounds for testing. …
Number of citations: 50 pubs.acs.org

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